2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with morpholine and a suitable thiolating agent to introduce the morpholino and sulfanyl groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of microreactors also minimizes the generation of waste and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The triazole ring and dichlorophenyl group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . Additionally, its potential anticancer activity is attributed to its ability to interfere with cell signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones: These compounds share a similar triazole-sulfanyl structure but differ in the substitution pattern on the phenyl ring.
Methyl ((5-(2,4-Dichlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-YL)Sulfanyl)Acetate: This compound has a similar core structure but includes a methyl ester group, which may alter its chemical properties and biological activity.
Uniqueness
2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C15H16Cl2N4O2S |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H16Cl2N4O2S/c1-20-14(11-3-2-10(16)8-12(11)17)18-19-15(20)24-9-13(22)21-4-6-23-7-5-21/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
JGTFKFWQEYNBER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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